6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with the molecular formula C17H18N4O2
Preparation Methods
The synthesis of 6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common synthetic route includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions, often involving specific temperatures and solvents to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as p38 MAP kinase. It binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, inhibiting its activity and thereby modulating inflammatory responses . This mechanism is crucial for its potential therapeutic applications in treating inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives such as:
- 6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Compared to these compounds, 6-Amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O2/c1-13-18-19(14-7-6-10-16(11-14)26-2)17(12-22)20(23)27-21(18)25(24-13)15-8-4-3-5-9-15/h3-11,19H,23H2,1-2H3 |
InChI Key |
YFUHUWUAMNGFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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